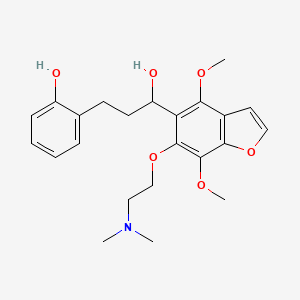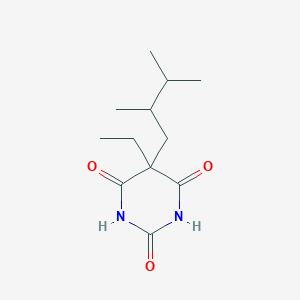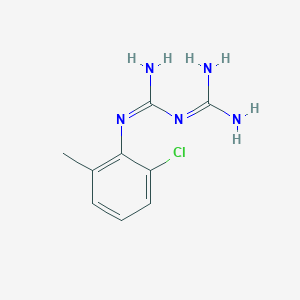
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine is a chemical compound with a unique structure that includes a chloro-substituted phenyl ring and a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 2-chloro-6-methylphenyl isocyanide with guanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-6-methylphenyl)acetic acid
- 2-amino-4-chloro-6-methylpyrimidine
Comparison
Compared to similar compounds, 2-(2-Chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine is unique due to its guanidine moiety, which imparts distinct chemical and biological properties. For instance, the presence of the guanidine group may enhance its ability to interact with biological targets, making it a more potent inhibitor or therapeutic agent.
属性
CAS 编号 |
49872-70-0 |
|---|---|
分子式 |
C9H12ClN5 |
分子量 |
225.68 g/mol |
IUPAC 名称 |
2-(2-chloro-6-methylphenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C9H12ClN5/c1-5-3-2-4-6(10)7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |
InChI 键 |
CZXQEOKTDYBKLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)N=C(N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
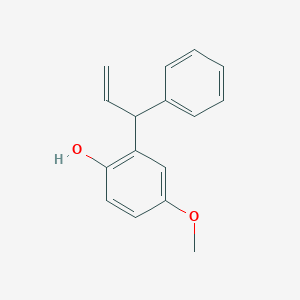
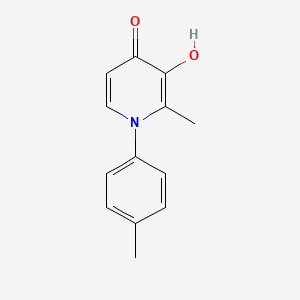
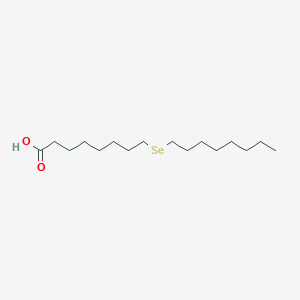
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
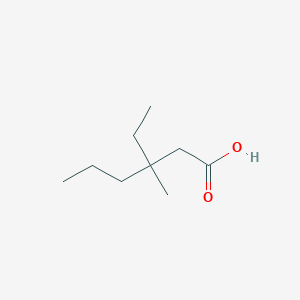
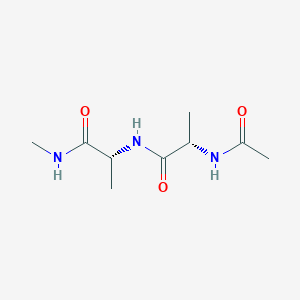
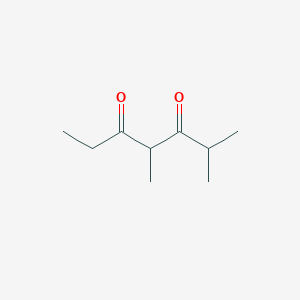

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
